8-nitro-4-(1-pyrrolidinyl)quinoline
CAS No.:
Cat. No.: VC9270250
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O2 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 8-nitro-4-pyrrolidin-1-ylquinoline |
| Standard InChI | InChI=1S/C13H13N3O2/c17-16(18)12-5-3-4-10-11(6-7-14-13(10)12)15-8-1-2-9-15/h3-7H,1-2,8-9H2 |
| Standard InChI Key | IDNLDKVZUUKPKO-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
8-Nitro-4-(1-pyrrolidinyl)quinoline features a bicyclic quinoline core substituted with a nitro group at position 8 and a pyrrolidinyl group at position 4. The quinoline skeleton consists of a benzene ring fused to a pyridine ring, with the nitro group introducing strong electron-withdrawing effects that influence the compound’s electronic distribution and reactivity . The pyrrolidinyl substituent, a five-membered saturated amine ring, contributes to the molecule’s basicity and may enhance interactions with biological targets through hydrogen bonding or van der Waals forces .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.29 g/mol |
| 3.17 | |
| 3.17 | |
| Polar Surface Area | 46.004 Ų |
| Hydrogen Bond Acceptors | 5 |
| SMILES Notation | C1CCN(CC1)c1ccnc2c(cccc12)N+=O |
The moderate value indicates favorable lipid solubility, which is critical for cellular uptake and bioavailability . The presence of five hydrogen bond acceptors and a polar surface area near 46 Ų suggests potential solubility in polar solvents, aligning with drug-like properties .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A plausible synthesis route involves nucleophilic aromatic substitution (SNAr) at position 4 of a pre-functionalized nitroquinoline precursor. For example, 4-chloro-8-nitroquinoline could react with pyrrolidine under basic conditions to yield the target compound:
This method parallels the synthesis of ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, where halogenated intermediates undergo substitution with pyrrolidine. Microwave-assisted reactions or catalytic systems may enhance reaction efficiency, as demonstrated in the synthesis of related 8-hydroxyquinoline derivatives .
Biological Activities and Mechanisms
Antimicrobial and Antiviral Effects
Although direct evidence for 8-nitro-4-(1-pyrrolidinyl)quinoline is lacking, structurally related 8-hydroxyquinoline derivatives exhibit broad-spectrum antimicrobial activity. For example, 8-hydroxyquinoline-2-carboxanilides showed inhibitory effects against H5N1 avian influenza virus, with activity correlating with lipophilicity and electron-withdrawing substituents . The nitro group’s electron-withdrawing nature may similarly enhance interactions with viral enzymes or microbial metalloproteins .
Pharmacological Applications and Future Directions
Drug Development Prospects
The compound’s balanced physicochemical profile and structural similarity to bioactive nitroquinolines position it as a candidate for anticancer and antimicrobial drug development. Its nitro group offers a handle for prodrug strategies, while the pyrrolidinyl moiety could improve blood-brain barrier penetration for potential neuroprotective applications .
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